molecular formula C18H20 B12300029 Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)- CAS No. 6196-98-1

Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)-

Cat. No.: B12300029
CAS No.: 6196-98-1
M. Wt: 236.4 g/mol
InChI Key: ATZAQOQMJXMCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3), Lewis acids (AlCl3).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Properties

CAS No.

6196-98-1

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

6-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C18H20/c1-14(15-7-3-2-4-8-15)17-12-11-16-9-5-6-10-18(16)13-17/h2-4,7-8,11-14H,5-6,9-10H2,1H3

InChI Key

ATZAQOQMJXMCHK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC3=C(CCCC3)C=C2

physical_description

Liquid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.